Netropsin

Description

Properties

IUPAC Name |

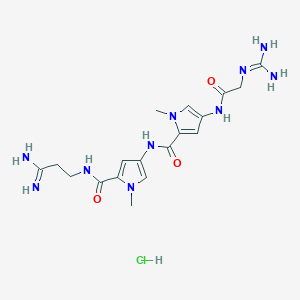

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N10O3/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBIFFKSXLYUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63770-20-7 (hydrochloride) | |

| Record name | Netropsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00879834 | |

| Record name | Netropsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-30-8 | |

| Record name | Netropsin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netropsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netropsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Netropsin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETROPSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64B3O0RD7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of Netropsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netropsin, a naturally occurring polyamide, has been a cornerstone in the study of DNA-protein interactions and a foundational molecule in the design of sequence-specific DNA-binding agents. First isolated in 1951 from the bacterium Streptomyces netropsis, its unique ability to bind to the minor groove of AT-rich sequences of DNA has made it an invaluable tool in molecular biology and a scaffold for the development of novel therapeutics.[1][2][3] This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound, with a focus on the quantitative data and experimental methodologies that have defined our understanding of this important molecule.

Discovery and Early History

This compound, also known as congocidine or sinanomycin, was discovered by Finlay et al. and first isolated from the actinobacterium Streptomyces netropsis.[1] It belongs to the class of pyrrole-amidine antibiotics and exhibits both antibiotic and antiviral activity.[1] Early studies demonstrated its activity against both Gram-positive and Gram-negative bacteria.[1]

Timeline of Key Discoveries

Caption: A timeline illustrating the key milestones in the discovery and characterization of this compound.

Physicochemical Properties and Structure

This compound is a basic polypeptide with a distinct molecular structure that dictates its DNA binding properties.[4]

| Property | Value |

| Molecular Formula | C18H26N10O3[4] |

| Molecular Weight | 430.5 g/mol [4] |

| Class | Pyrrole-amidine antibiotic[1] |

| Synonyms | Congocidine, Sinanomycin[1][4] |

The structure of this compound consists of two N-methylpyrrole rings linked by amide bonds, flanked by two cationic terminal groups. This crescent-shaped molecule is complementary to the curvature of the DNA minor groove.

Mechanism of Action: DNA Minor Groove Binding

This compound's biological activity stems from its high-affinity, sequence-specific binding to the minor groove of double-stranded B-DNA.[1][2]

Key Features of this compound-DNA Interaction:

-

Sequence Specificity: this compound preferentially binds to sequences of four or more consecutive A·T base pairs.[5][6] The 2-amino group of guanine presents a steric hindrance in the minor groove, preventing binding to G·C pairs.[7]

-

Binding Mode: The molecule sits symmetrically in the center of the minor groove, displacing the spine of hydration.[5][6] Its two pyrrole rings are slightly non-coplanar, allowing each to be parallel to the walls of the groove.[5][6]

-

Interactions: The binding is stabilized by a combination of hydrogen bonds and van der Waals contacts.[5][6]

-

Hydrogen Bonds: Amide NH groups on this compound form hydrogen bonds with adenine N-3 and thymine O-2 atoms on the floor of the minor groove.[5][6]

-

Van der Waals Contacts: Close contacts between the CH groups on the pyrrole rings of this compound and the C-2 hydrogens of adenine contribute to the specificity of binding.[5][6]

-

-

Structural Impact on DNA:

Thermodynamics of Binding

Studies have shown that this compound binding to DNA is an enthalpically driven process.

| Thermodynamic Parameter | Observation |

| Binding Affinity (KD) | In the nanomolar range, approximately 20-30 nM depending on the specific DNA sequence.[8] A high binding affinity with a K value of approximately 10^9 M^-1 at 25°C has also been reported.[9] |

| Enthalpy (ΔH) | Overwhelmingly enthalpy driven, indicating the formation of favorable interactions.[9] |

| Entropy (ΔS) | Positive binding entropies are observed, suggesting contributions from events like the displacement of water molecules from the minor groove.[9] |

Logical Relationship of DNA Binding

Caption: The relationship between this compound's structure, the DNA minor groove, and the resulting high-affinity binding.

Key Experimental Protocols

The understanding of this compound's interaction with DNA has been built upon several key experimental techniques.

X-ray Crystallography of this compound-DNA Complexes

This technique provided the first atomic-level view of how this compound binds to the DNA minor groove.

Methodology:

-

DNA Synthesis and Purification: A short DNA dodecamer with an AT-rich binding site (e.g., C-G-C-G-A-A-T-T-BrC-G-C-G) is synthesized and purified.[5]

-

Co-crystallization: The purified DNA is mixed with this compound in a specific molar ratio and allowed to co-crystallize, typically using vapor diffusion methods with a precipitant like 2-methyl-2,4-pentanediol (MPD).

-

X-ray Diffraction Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the this compound-DNA complex are derived and refined.

DNA Footprinting

This method is used to determine the specific DNA sequences to which this compound binds.

Methodology:

-

DNA Labeling: A DNA fragment of interest is radioactively labeled at one end.

-

This compound Binding: The labeled DNA is incubated with varying concentrations of this compound to allow for binding equilibrium to be reached.

-

Enzymatic or Chemical Cleavage: A DNA cleaving agent, such as DNase I, is added to the mixture. DNase I will cleave the DNA backbone at sites not protected by the bound this compound.

-

Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.

-

Autoradiography: The gel is exposed to X-ray film. The "footprint" appears as a gap in the ladder of DNA fragments, indicating the region where this compound was bound and protected the DNA from cleavage.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the thermodynamic parameters of this compound-DNA binding.

Methodology:

-

Sample Preparation: A solution of the target DNA is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.

-

Titration: Small aliquots of the this compound solution are injected into the DNA solution at a constant temperature.

-

Heat Measurement: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of this compound to DNA. This binding isotherm is then fitted to a binding model to determine the binding affinity (K D), enthalpy (ΔH), and stoichiometry of the interaction.

Experimental Workflow: Characterizing this compound-DNA Binding

Caption: A typical experimental workflow for characterizing the binding of this compound to DNA.

Applications and Significance

The discovery and characterization of this compound have had a profound impact on several areas of research:

-

Molecular Biology Tool: Its specific binding to AT-rich regions has been utilized in techniques like DNA footprinting and chromosome banding.

-

Drug Design Scaffold: this compound's structure has served as a blueprint for the design of synthetic DNA-binding molecules, known as "lexitropsins," which can be engineered to target specific DNA sequences for therapeutic purposes.[5][7]

-

Understanding DNA Recognition: Studies of this compound have provided fundamental insights into the principles of molecular recognition between small molecules and DNA.

Conclusion

From its initial discovery as a natural antibiotic, this compound has evolved into a pivotal molecule in the fields of molecular biology and drug design. The detailed understanding of its sequence-specific minor groove binding, elucidated through a combination of structural, biochemical, and thermodynamic studies, has not only provided a powerful research tool but has also paved the way for the rational design of new classes of DNA-targeted therapeutics. The history of this compound serves as a testament to the importance of natural products in uncovering fundamental biological mechanisms and providing templates for future drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C18H26N10O3 | CID 4461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The molecular origin of DNA-drug specificity in this compound and distamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. atdbio.com [atdbio.com]

- 8. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

An In-depth Technical Guide to Netropsin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netropsin, a naturally occurring polyamide antibiotic, has garnered significant attention within the scientific community for its unique mode of action and potential therapeutic applications. Isolated from Streptomyces netropsis, this molecule exhibits potent antiviral and antibiotic properties.[1][2] Its biological activity is intrinsically linked to its ability to bind to the minor groove of double-stranded DNA, specifically at AT-rich sequences.[1][3][4][5][6] This comprehensive technical guide delves into the core chemical structure and diverse properties of this compound, providing researchers and drug development professionals with a detailed understanding of this important molecule. The guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for studying its DNA interactions, and provides visual representations of its structure and experimental workflows.

Chemical Structure

This compound is a basic oligopeptide characterized by a central chain of three N-methylpyrrole carboxamide units flanked by two basic terminal groups.[1][2] This distinct architecture is crucial for its interaction with DNA.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-4-[(N-carbamimidoylglycyl)amino]-1-methyl-1H-pyrrole-2-carboxamide[1] |

| SMILES | CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N[7] |

| CAS Number | 1438-30-8[1][7] |

| Synonyms | Congocidine, Sinanomycin[1][7] |

Structural Diagram:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. Molecular structure of the this compound-d(CGCGATATCGCG) complex: DNA conformation in an alternating AT segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Streptomyces netropsis, = 98 HPLC and TLC, powder 18133-22-7 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C18H26N10O3 | CID 4461 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the DNA Binding Specificity of Netropsin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netropsin is a naturally occurring oligopeptide with potent antiviral and antibiotic properties, primarily attributed to its sequence-specific binding to the minor groove of DNA. This technical guide provides a comprehensive overview of the core principles governing this compound's interaction with DNA, with a focus on its binding specificity. We delve into the structural basis of this interaction, the thermodynamics that drive the binding events, and the detailed experimental protocols used to elucidate these properties. Quantitative binding data are summarized for comparative analysis, and key mechanisms and experimental workflows are visualized to facilitate a deeper understanding. This document is intended to serve as a valuable resource for researchers in molecular biology, medicinal chemistry, and drug development who are engaged in the study of DNA-ligand interactions and the design of sequence-specific DNA binding agents.

The Structural Basis of this compound-DNA Recognition

This compound's remarkable affinity and specificity for AT-rich regions of the DNA minor groove are a direct consequence of its unique chemical structure and the stereochemical properties of the DNA itself.

Molecular Architecture of this compound

This compound is a dicationic oligopeptide characterized by two N-methylpyrrole rings linked by amide bonds, and flanked by positively charged guanidinium and amidinium groups at its termini. Its crescent shape is complementary to the curvature of the DNA minor groove, allowing for a snug fit.

Minor Groove Recognition and Binding

This compound preferentially binds to sequences containing at least four consecutive adenine (A) or thymine (T) base pairs.[1] The specificity of this interaction is dictated by a combination of forces:

-

Hydrogen Bonding: The amide (-NH) groups of the this compound backbone form bifurcated hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine, which are exposed on the floor of the minor groove.[2]

-

Van der Waals Interactions: Close, non-covalent contacts are formed between the CH groups of this compound's pyrrole rings and the C2 hydrogens of adenine residues.[3] These interactions are crucial for distinguishing AT from GC base pairs.

-

Electrostatic Interactions: The positively charged termini of this compound interact favorably with the negative electrostatic potential of the DNA minor groove, which is particularly pronounced in AT-rich regions.[4]

-

Steric Hindrance: The presence of the exocyclic amino group of guanine (G) in the minor groove creates a steric clash that disfavors this compound binding to GC-rich sequences.[5]

Upon binding, this compound displaces the "spine of hydration," a structured network of water molecules typically found in the minor groove of AT-rich DNA. This displacement contributes to the favorable entropy of binding.[3]

The following diagram illustrates the binding of this compound into the DNA minor groove.

Caption: Binding of this compound to the DNA minor groove.

Quantitative Analysis of Binding Affinity and Thermodynamics

The interaction between this compound and DNA has been extensively quantified using various biophysical techniques. The following tables summarize key binding affinity and thermodynamic data from the literature, providing a comparative view of how sequence and conditions affect the binding parameters.

Table 1: this compound-DNA Binding Affinity Data

| DNA Sequence | Method | K_a (M⁻¹) | K_d (M) | Conditions | Reference |

| poly(dA-dT)·poly(dA-dT) | Spectrophotometry | 2.9 x 10⁵ | 3.4 x 10⁻⁶ | 10 mM Tris, 10 mM NaCl, pH 7.5 | [6] |

| d(GGTATACC)₂ | DNase I Footprinting | 1.0 x 10⁵ | 1.0 x 10⁻⁵ | 25°C | [1] |

| d(GCGAATTCGC)₂ | Calorimetry | 2.84 x 10⁸ | 3.5 x 10⁻⁹ | 25°C, 16 mM Na⁺ | [4] |

| AATT (in hairpin) | ITC | K₁: 1.1 x 10⁷ | K₁: 9.1 x 10⁻⁸ | 25°C, 100 mM NaCl, pH 6.5 | [7] |

| ATAT (in hairpin) | ITC | K₁: 4.0 x 10⁶ | K₁: 2.5 x 10⁻⁷ | 25°C, 100 mM NaCl, pH 6.5 | [8] |

| AAAA (in hairpin) | DNase I Footprinting | C₅₀: 0.2 µM | - | 10 mM Tris-HCl, 10 mM NaCl, pH 7.5 | [3] |

| TATA (in hairpin) | DNase I Footprinting | C₅₀: 1.0 µM | - | 10 mM Tris-HCl, 10 mM NaCl, pH 7.5 | [3] |

K_a: Association constant; K_d: Dissociation constant; C₅₀: Concentration for 50% footprint.

Table 2: Thermodynamic Parameters of this compound-DNA Interaction

| DNA Sequence | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Conditions | Reference |

| poly(d(AT)) | Calorimetry | - | -9.2 | - | 25°C | [9] |

| d(GCGAATTCGC)₂ | Calorimetry | -11.5 | -9.3 | 2.2 | 25°C, 16 mM Na⁺ | [4] |

| d(GGTATACC)₂ | DNase I Footprinting | - | -3.75 | - | Temperature-dependent footprinting | [1] |

| AATT (in hairpin, site 1) | ITC | -9.6 | -2.5 | 7.1 | 25°C, 100 mM NaCl, pH 6.5 | [7] |

| AATT (in hairpin, site 2) | ITC | -8.0 | -12.1 | -4.1 | 25°C, 100 mM NaCl, pH 6.5 | [7] |

| ATAT (in hairpin, site 1) | ITC | -9.0 | -2.1 | 6.9 | 25°C, 100 mM NaCl, pH 6.5 | [8] |

| ATAT (in hairpin, site 2) | ITC | -7.7 | -11.5 | -3.8 | 25°C, 100 mM NaCl, pH 6.5 | [8] |

ΔG: Gibbs free energy change; ΔH: Enthalpy change; TΔS: Entropy change contribution.

Cellular Consequences of this compound-DNA Binding: Interference with Transcription Factor Activity

The primary mechanism by which this compound exerts its biological effects is through the competitive inhibition of DNA-binding proteins, particularly transcription factors that recognize AT-rich sequences in the minor groove. A notable example is the High Mobility Group A (HMGA) family of proteins.

HMGA proteins, such as HMGA1 and HMGA2, are architectural transcription factors that bind to the minor groove of AT-rich DNA via their "AT-hook" motifs. By binding to these same sites, this compound can displace HMGA proteins, thereby preventing the assembly of transcriptionally active complexes and modulating gene expression.[4] This has been shown to have downstream effects, such as the attenuation of inducible nitric oxide synthase (NOS2) promoter activity.

The following diagram illustrates the competitive binding mechanism.

Caption: Competitive inhibition of transcription factor binding by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound-DNA interactions.

DNase I Footprinting

This technique is used to identify the specific DNA sequences to which this compound binds.

Workflow Diagram:

Caption: Workflow for DNase I Footprinting.

Protocol:

-

Preparation of Labeled DNA:

-

A DNA fragment of interest (typically 100-300 bp) is uniquely labeled at one 5' or 3' end, often with ³²P.

-

The labeled DNA is purified to remove unincorporated nucleotides.

-

-

Binding Reaction:

-

A series of reactions are set up, each containing the labeled DNA fragment at a constant concentration.

-

Increasing concentrations of this compound are added to each reaction tube. A control reaction with no this compound is included.

-

The reactions are incubated under appropriate buffer and temperature conditions to allow for binding equilibrium to be reached.

-

-

DNase I Digestion:

-

A carefully titrated amount of DNase I is added to each reaction to achieve limited digestion (on average, one cut per DNA molecule).

-

The digestion is allowed to proceed for a short, defined period.

-

-

Reaction Termination and DNA Purification:

-

The digestion is stopped by the addition of a stop solution (e.g., containing EDTA and a denaturant).

-

The DNA fragments are purified, typically by phenol-chloroform extraction and ethanol precipitation.

-

-

Gel Electrophoresis and Autoradiography:

-

The purified DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

A sequencing ladder of the same DNA fragment is often run alongside to allow for precise base-pair identification.

-

The gel is dried and exposed to X-ray film or a phosphorimager screen.

-

-

Data Analysis:

-

The resulting autoradiogram will show a ladder of bands corresponding to the DNA fragments.

-

In the lanes with this compound, a region where the bands are absent or significantly reduced—the "footprint"—indicates the sequence protected by the bound ligand.

-

Quantitative analysis of band intensities can be used to determine binding constants.[5]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for obtaining a complete thermodynamic profile of the this compound-DNA interaction in a single experiment.

Workflow Diagram:

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound improves survival from endotoxaemia by disrupting HMGA1 binding to the NOS2 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Dark Side of Cell Signaling: Positive Roles for Negative Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of transcription factor-DNA complexes and gene expression by a microgonotropen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of high-mobility-group A2 protein binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermodynamics of Netropsin-DNA Recognition: A Deep Dive into Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Netropsin, a natural product, is a well-characterized minor groove binding agent that exhibits a strong preference for AT-rich sequences of B-DNA. Its interaction with the DNA minor groove is a cornerstone for understanding the principles of molecular recognition between small molecules and nucleic acids. This technical guide provides an in-depth analysis of the thermodynamic driving forces governing this compound-DNA binding, offering a valuable resource for researchers in drug design, chemical biology, and molecular biophysics.

Core Thermodynamic Principles of this compound Binding

The binding of this compound to the DNA minor groove is a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG). This interaction is predominantly driven by a favorable enthalpy change (ΔH), suggesting that the formation of non-covalent interactions such as hydrogen bonds and van der Waals contacts is the primary contributor to the binding affinity.[1][2][3][4][5] However, the entropic contribution (ΔS) can be complex and sequence-dependent, with factors like the displacement of water molecules from the minor groove and changes in the conformational freedom of both this compound and DNA playing significant roles.[1][2][6]

Interestingly, studies have revealed that this compound can exhibit more than one binding mode at a single DNA site, each with a distinct thermodynamic signature.[7][8][9] This highlights the conformational flexibility of both the ligand and the DNA, and the subtle interplay of forces that can lead to multiple, thermodynamically accessible bound states.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for this compound binding to various DNA sequences, as determined by Isothermal Titration Calorimetry (ITC) and other methods. These data provide a quantitative basis for understanding the sequence-dependent nature of the interaction.

Table 1: Thermodynamic Parameters for this compound Binding to the AATT Site in Different Flanking Sequences

| DNA Sequence (Hairpin) | Binding Mode | K (10⁷ M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| GCG AATTCGC | 1 | 10.3 ± 2.1 | -9.5 ± 0.1 | -6.9 ± 0.1 | -2.6 |

| 2 | 0.9 ± 0.2 | -8.1 ± 0.1 | -10.2 ± 0.2 | 2.1 | |

| CGC AATTGCG | 1 | 12.8 ± 3.2 | -9.7 ± 0.1 | -7.2 ± 0.1 | -2.5 |

| 2 | 1.1 ± 0.2 | -8.2 ± 0.1 | -10.8 ± 0.2 | 2.6 | |

| CG AATTCG | 1 | 15.6 ± 4.1 | -9.8 ± 0.1 | -7.5 ± 0.1 | -2.3 |

| 2 | 1.3 ± 0.3 | -8.3 ± 0.1 | -11.4 ± 0.3 | 3.1 | |

| GC AATTGC | 1 | 18.1 ± 5.2 | -9.9 ± 0.1 | -7.8 ± 0.1 | -2.1 |

| 2 | 1.5 ± 0.4 | -8.4 ± 0.1 | -12.1 ± 0.4 | 3.7 |

Data obtained from ITC experiments at 25°C.[9]

Table 2: Thermodynamic Profiles for this compound Binding to Polymeric DNA

| DNA Polymer | K (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Driving Force |

| poly[d(AT)]·poly[d(AT)] | ~10⁹ | -12.3 | -9.2 | +3.1 | Enthalpy |

| poly(dA)·poly(dT) | ~10⁹ | -12.3 | +1.0 | +13.3 | Entropy |

| poly[d(GC)]·poly[d(GC)] | ~10⁴ | -5.5 | -1.0 | +4.5 | Entropy |

Data compiled from multiple studies at or near 25°C.[1][2][6][10]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of thermodynamic data. Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the heat changes associated with binding events, from which all thermodynamic parameters can be derived.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a biomolecular interaction. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (DNA) in the calorimeter cell. The resulting heat changes are measured and plotted against the molar ratio of ligand to macromolecule.

Detailed Methodology:

-

Sample Preparation:

-

DNA and this compound solutions are prepared in the same buffer to minimize heats of dilution. A common buffer is 10 mM sodium cacodylate, 100 mM NaCl, 1 mM EDTA, pH 6.5.

-

The concentrations of both DNA and this compound are accurately determined by UV-Vis spectrophotometry using their respective extinction coefficients.

-

Samples are thoroughly degassed before loading into the calorimeter to prevent the formation of air bubbles.

-

-

ITC Experiment:

-

The sample cell is typically filled with the DNA solution (e.g., 25 µM), and the injection syringe is filled with the this compound solution (e.g., 250 µM).

-

A series of small, sequential injections of the this compound solution are made into the DNA solution while the temperature is maintained constant (e.g., 25°C).

-

The heat change associated with each injection is measured by a sensitive thermopile. A control experiment, titrating this compound into buffer alone, is performed to determine the heat of dilution.

-

-

Data Analysis:

-

The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.

-

The heat of dilution from the control experiment is subtracted from the experimental data.

-

The corrected heat data is plotted against the molar ratio of this compound to DNA.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a one-site or two-site independent binding model) using non-linear regression to determine the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

-

The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are then calculated using the following equations:

-

ΔG = -RTlnK

-

ΔG = ΔH - TΔS

-

-

Visualizing the Molecular Processes

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams, generated using the DOT language, provide a visual representation of the key concepts discussed in this guide.

Caption: this compound binding to the minor groove of DNA.

Caption: Workflow for an ITC experiment.

Caption: Relationship between thermodynamic parameters.

Conclusion

The thermodynamic characterization of this compound-DNA binding provides a detailed picture of the energetic landscape of this fundamental molecular recognition process. The binding is typically enthalpy-driven, underscoring the importance of specific hydrogen bonds and van der Waals interactions. However, the significant and variable role of entropy highlights the dynamic nature of the complex and the importance of solvation effects. The existence of multiple binding modes with distinct thermodynamic profiles further emphasizes the complexity of these interactions. The data and methodologies presented in this guide serve as a comprehensive resource for researchers aiming to understand and manipulate the interactions of small molecules with DNA, a critical aspect of drug discovery and development.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. Research Portal [scholarship.libraries.rutgers.edu]

- 6. Enthalpy-entropy compensations in drug-DNA binding studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Netropsin's Interaction with the DNA Minor Groove

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular interactions between Netropsin and the minor groove of DNA. It includes quantitative binding data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this classic DNA-ligand system.

Core Interaction Mechanism

This compound is a well-characterized antibiotic that functions as a minor groove binding agent, demonstrating a strong preference for AT-rich sequences of B-form DNA.[1] The stabilizing forces governing this interaction are a combination of ionic forces, van der Waals interactions, and hydrogen bonding.[2] The molecule's crescent shape is complementary to the curvature of the DNA minor groove, allowing for a snug fit.

Upon binding, this compound displaces the spine of hydration present in the minor groove of AT-rich regions.[3] This displacement is a key thermodynamic driver of the binding event. The interaction is overwhelmingly enthalpy-driven, indicating that the formation of favorable contacts is the dominant energetic contribution.[4][5]

Key molecular interactions include:

-

Hydrogen Bonds: Bifurcated hydrogen bonds form between the amide groups of this compound and the N3 of adenine and O2 of thymine bases on the floor of the minor groove.[2][6]

-

Van der Waals Contacts: Close van der Waals contacts are established between the CH groups on the pyrrole rings of this compound and the sugar-phosphate backbone of the DNA.[7]

-

Electrostatic Interactions: The dicationic nature of this compound contributes to its affinity for the negatively charged DNA backbone.

Interestingly, solution studies have revealed complexity in this compound's binding, with evidence suggesting that it can form two thermodynamically distinct complexes at a single AATT binding site.[8][9]

Quantitative Binding Data

The binding of this compound to DNA has been extensively quantified using various biophysical techniques. The following table summarizes key thermodynamic parameters for this compound's interaction with different DNA sequences. The high affinity is evident from the nanomolar to picomolar dissociation constants (Kd).

| DNA Sequence | Method | Binding Affinity (K) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Stoichiometry (n) | Reference |

| poly[d(AT)]·poly[d(AT)] | Calorimetry | ~10⁹ M⁻¹ | - | - | - | - | [4] |

| [d(GCGAATTCGC)]₂ | Calorimetry | 2.84 x 10⁸ M⁻¹ | -11.5 | -9.3 | +2.2 | - | [5] |

| d(CTGAnPTTCAG)₂ | Fluorescence | ~10⁵ M⁻¹ | -29 kJ/mol | -12 kJ/mol | +17 kJ/mol | 1 | [10] |

| AT-rich (SELEX 1) | SPR | Kᴅ = 20-30 nM | - | - | - | 1 | [11] |

| AT-rich (SELEX 2) | SPR | Kᴅ = 20-30 nM | - | - | - | 1 | [11] |

Note: Direct comparison of values should be done with caution due to variations in experimental conditions (temperature, buffer, salt concentration).

Key Experimental Protocols & Workflows

The study of this compound-DNA interactions relies on several key experimental techniques. Detailed protocols for Isothermal Titration Calorimetry (ITC) and DNase I Footprinting are provided below, along with visual workflows.

ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[12][13]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of the DNA oligomer and a separate solution of this compound. It is critical that both solutions are in identical, well-matched buffers to minimize heats of dilution.[12]

-

Exhaustively dialyze both the macromolecule and the ligand against the chosen buffer to ensure precise matching.[14]

-

Degas all solutions immediately before use to prevent the formation of air bubbles in the calorimeter.[12]

-

Accurately determine the concentrations of both DNA and this compound solutions. Errors in concentration directly impact the calculated stoichiometry and binding affinity.[12]

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe with the experimental buffer.

-

Set the experimental temperature, typically 25°C, and allow the instrument to equilibrate.[14]

-

-

Titration:

-

Load the DNA solution into the sample cell (typically 5-50 µM).[12]

-

Load the this compound solution into the injection syringe. The concentration of the ligand in the syringe should be 10-20 times that of the macromolecule in the cell to ensure saturation is reached.[15]

-

Perform a series of small, sequential injections of the this compound solution into the DNA solution.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to determine the heat change.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).[15]

-

-

Control Experiment:

-

Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution. This value is subtracted from the experimental data.[14]

-

Isothermal Titration Calorimetry (ITC) experimental workflow.

DNase I footprinting is a technique used to identify the specific binding site of a ligand on a DNA fragment.[16] The principle is that the bound ligand protects the DNA's phosphodiester backbone from cleavage by the DNase I enzyme.[17]

Experimental Protocol:

-

Probe Preparation:

-

Prepare a DNA fragment of interest, typically 100-400 bp long.

-

Label one end of one strand of the DNA fragment, commonly with a radioactive isotope like ³²P or a fluorescent dye.[18] This is crucial for visualizing the cleavage pattern.

-

Purify the end-labeled DNA probe.

-

-

Binding Reaction:

-

Incubate the end-labeled DNA probe with varying concentrations of this compound. A range of concentrations is used to determine the binding affinity.[19]

-

Include a control reaction with no this compound.

-

Allow the binding reaction to reach equilibrium.

-

-

DNase I Digestion:

-

Add a limited amount of DNase I to each reaction tube. The concentration of DNase I should be optimized to achieve, on average, one cut per DNA molecule.

-

Incubate for a precise and short period (e.g., 1-2 minutes) to allow partial digestion.[19]

-

Stop the reaction abruptly, for example, by adding a stop solution containing a strong chelator like EDTA and/or by phenol:chloroform extraction.[20]

-

-

Analysis:

-

Denature the DNA fragments to separate the strands.

-

Separate the resulting DNA fragments by size using a high-resolution denaturing polyacrylamide gel electrophoresis (PAGE).[16]

-

Visualize the fragments by autoradiography (for ³²P) or fluorescence imaging.

-

-

Interpretation:

-

The lane corresponding to the control reaction (no this compound) will show a continuous "ladder" of bands, representing cleavage at nearly every phosphodiester bond.

-

In the lanes with this compound, a gap in the ladder will appear. This "footprint" corresponds to the region of the DNA where this compound was bound, protecting it from DNase I cleavage.[17]

-

DNase I Footprinting experimental workflow.

Logical Relationship of Minor Groove Binding

The process of this compound binding to the DNA minor groove can be conceptualized as a series of sequential and concurrent events. The following diagram illustrates the logical flow from the initial unbound state to the final, stable complex.

Logical flow of this compound binding to the DNA minor groove.

Conclusion

This compound serves as a foundational model for understanding sequence-specific DNA recognition by small molecules. Its interaction with the minor groove is a finely tuned process driven by a combination of shape complementarity, hydrogen bonding, and van der Waals forces, leading to a thermodynamically favorable, high-affinity complex. The experimental techniques outlined herein are crucial for characterizing such interactions and remain vital tools in the field of drug discovery and development, particularly for designing new agents that can target specific DNA sequences to modulate gene expression.[11][21]

References

- 1. benthamopen.com [benthamopen.com]

- 2. Molecular structure of the this compound-d(CGCGATATCGCG) complex: DNA conformation in an alternating AT segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequence-dependent recognition of DNA duplexes. This compound complexation to the AATT site of the d(G-G-A-A-T-T-C-C) duplex in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. Crystal structure of the DNA decamer d(CGCAATTGCG) complexed with the minor groove binding drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermodynamics of interaction of a fluorescent DNA oligomer with the anti-tumour drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 13. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]

- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 16. DNase I Footprinting to Identify Protein Binding Sites [en.bio-protocol.org]

- 17. med.upenn.edu [med.upenn.edu]

- 18. DNase I Footprinting to Identify Protein Binding Sites [bio-protocol.org]

- 19. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 20. DNase I footprinting [gene.mie-u.ac.jp]

- 21. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Netropsin-DNA Binding: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quantitative methods used to characterize the binding of Netropsin to DNA. Detailed protocols for key experimental techniques are included, along with a summary of quantitative data to facilitate experimental design and data interpretation in the context of drug discovery and molecular biology research.

Introduction

This compound is a well-characterized minor groove binding agent that preferentially interacts with AT-rich sequences of B-DNA.[1] Its ability to interfere with DNA-protein interactions has made it a valuable tool in molecular biology and a scaffold for the development of new therapeutic agents.[2] A thorough quantitative understanding of its binding affinity, specificity, and thermodynamics is crucial for these applications. This document outlines the primary techniques employed for the quantitative analysis of this compound-DNA interactions.

Key Quantitative Techniques

Several biophysical techniques are routinely used to quantify the binding of this compound to DNA. Each method provides distinct yet complementary information regarding the binding event. The most common techniques include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Spectroscopy, and Circular Dichroism (CD).

Quantitative Data Summary

The following tables summarize the quantitative parameters for this compound-DNA binding obtained from various studies. These values can vary depending on the specific DNA sequence, buffer conditions, and the experimental technique employed.

Table 1: Binding Affinity (Kd) and Association Constants (Ka) of this compound-DNA Interaction

| DNA Sequence | Technique | Kd (nM) | Ka (M-1) | Reference |

| AT-rich sequences | SPR | 20 - 30 | - | [2] |

| Calf Thymus DNA | Sedimentation Analysis | - | 2.9 x 105 | [3] |

| pBR-322 DNA fragment | DNase I Footprinting | - | Site-dependent | [4][5] |

| Hairpin DNA (AATT site) | Biolayer Interferometry | 31 | - | [6] |

| [d(GCGAATTCGC)]2 | Calorimetry | - | 2.84 x 108 | [7] |

Table 2: Thermodynamic Parameters of this compound-DNA Binding

| DNA Sequence | Technique | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Stoichiometry (n) | Reference |

| poly[d(AT)] | Calorimetry | -9.2 (at 25°C) | Positive | - | - | [8][9] |

| poly[d(AT)] | DSC | -10.7 (at 88°C) | - | - | - | [8][9] |

| [d(GCGAATTCGC)]2 | Calorimetry | -9.3 | - | -11.5 | 1:1 | [7] |

| Hairpin DNAs (AATT site) | ITC | Two binding enthalpies observed | - | - | 1:1 | [10][11] |

Experimental Protocols and Workflows

Detailed protocols for the principal techniques are provided below, accompanied by workflow diagrams generated using Graphviz.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13]

Protocol:

-

Sample Preparation:

-

Prepare a solution of the target DNA (e.g., 25 µM hairpin DNA) in a suitable buffer (e.g., 10 mM cacodylic acid, 100 mM NaCl, 1 mM EDTA, pH 6.5).[11]

-

Prepare a concentrated solution of this compound (e.g., 550 µM) in the identical buffer.[11] It is critical that the buffer composition of the DNA and this compound solutions are precisely matched to minimize heat of dilution effects.[14]

-

Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including cell temperature (e.g., 25°C), stirring speed, injection volume (e.g., 5 µL), and spacing between injections (e.g., 180 s).[11]

-

Perform an initial injection to account for any initial mixing effects, and discard this data point during analysis.

-

Execute a series of injections (e.g., up to 45) of the this compound solution into the DNA solution.[11]

-

-

Data Analysis:

-

Integrate the heat change for each injection peak to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of this compound to DNA).

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:

-

ΔG = -RTln(Ka)

-

ΔG = ΔH - TΔS

-

-

Workflow Diagram:

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[15][16]

Protocol:

-

Chip Preparation and DNA Immobilization:

-

Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).

-

Prepare the DNA ligand, typically a biotinylated hairpin or duplex oligonucleotide containing the this compound binding site.

-

Immobilize the biotinylated DNA onto the streptavidin sensor chip surface to a desired response unit (RU) level.[15]

-

-

SPR Binding Assay:

-

Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer.

-

Equilibrate the sensor chip surface with the running buffer.

-

Inject the different concentrations of this compound over the chip surface at a constant flow rate.

-

Monitor the association of this compound to the immobilized DNA in real-time (increase in RU).

-

After the association phase, switch back to the running buffer to monitor the dissociation of the this compound-DNA complex (decrease in RU).

-

Regenerate the chip surface if necessary to remove bound this compound for subsequent injections.

-

-

Data Analysis:

-

The real-time binding data is recorded as a sensorgram (RU vs. time).

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = kd / ka.

-

Workflow Diagram:

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Fluorescence Spectroscopy

This technique relies on changes in the fluorescence properties of a system upon this compound binding. This can involve the intrinsic fluorescence of this compound or, more commonly, the use of a fluorescently labeled DNA probe.[17][18]

Protocol:

-

Sample Preparation:

-

Prepare a solution of DNA, which may be fluorescently labeled (e.g., with a dansyl group), in a suitable buffer.

-

Prepare a stock solution of this compound in the same buffer.

-

-

Fluorescence Titration:

-

Place the DNA solution in a quartz cuvette.

-

Measure the initial fluorescence spectrum of the DNA solution.

-

Make sequential additions of the this compound stock solution to the cuvette.

-

After each addition, allow the system to equilibrate and then record the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at a specific wavelength as a function of the this compound concentration.

-

Fit the resulting binding curve to an appropriate binding equation (e.g., the Hill equation or a single-site binding model) to determine the binding constant (Ka or Kd) and stoichiometry.

-

Workflow Diagram:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of this compound-DNA binding constants from footprinting data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. surface.syr.edu [surface.syr.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pnas.org [pnas.org]

- 8. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring DNA minor groove interactions through a probe conjugate in major groove: fluorescence studies on this compound complexation with dU-5-aminodansyl-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Circular Dichroism Studies of Netropsin Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Netropsin is a well-characterized minor groove binding agent that preferentially interacts with AT-rich sequences of B-form DNA.[1][2] Its binding is a subject of extensive research due to its antibiotic and antiviral properties, which are attributed to the inhibition of DNA replication and transcription.[3] Circular Dichroism (CD) spectroscopy is a powerful and accessible technique to study the interactions of small molecules like this compound with chiral macromolecules such as DNA.[4][5] This document provides detailed application notes and protocols for studying this compound-DNA complexes using CD spectroscopy.

Upon binding to DNA, the achiral this compound molecule exhibits an induced circular dichroism (ICD) signal in the region of its electronic transitions (around 315 nm), which is indicative of its association with the chiral DNA molecule.[6] Concurrently, conformational changes in the DNA structure upon this compound binding can be monitored by observing changes in the characteristic DNA CD spectrum (200-300 nm).[5] These spectral changes can be leveraged to determine binding affinity, stoichiometry, and to gain insights into the binding mode.

Quantitative Data Summary

The interaction of this compound with DNA has been quantitatively characterized by various biophysical techniques, including circular dichroism. The following tables summarize key thermodynamic and binding parameters reported in the literature.

Table 1: Thermodynamic Parameters for this compound-DNA Interaction

| DNA Sequence | Method | Temperature (°C) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| poly d(AT) | Calorimetry | 25 | - | -9.2 | - | [7] |

| poly d(AT) | DSC | 88 | - | -10.7 | - | [7] |

| d(CTGAnPTTCAG)₂ | Fluorescence | 25 | -7.0 (-29 kJ/mol) | -2.9 (-12 kJ/mol) | +4.1 (+17 kJ/mol) | [8] |

| poly[d(AT)]·poly[d(AT)] | Calorimetry | 25 | -11.5 | -9.3 | +2.2 | [9] |

Table 2: Binding Constants and Stoichiometry of this compound-DNA Complexes

| DNA Sequence | Method | Kₐ (M⁻¹) | Stoichiometry (base pairs per drug molecule) | Reference |

| Calf Thymus DNA | CD & Sedimentation | 2.9 x 10⁵ | 6.0 | [1] |

| d(CTGAnPTTCAG)₂ | Fluorescence | ~10⁵ | 1 | [8] |

| poly[d(AT)]·poly[d(AT)] | Calorimetry | 2.84 x 10⁸ | - | [9] |

Experimental Protocols

This section provides a detailed protocol for a typical CD titration experiment to study the binding of this compound to DNA.

Protocol: Determination of this compound-DNA Binding Parameters by CD Titration

1. Materials and Reagents:

-

This compound Dihydrochloride: Prepare a concentrated stock solution (e.g., 1-5 mM) in the desired buffer. The exact concentration should be determined spectrophotometrically.

-

DNA: High-purity DNA (e.g., calf thymus DNA, synthetic oligonucleotides like poly(dA-dT)·poly(dA-dT)). Prepare a stock solution in the same buffer. The concentration of DNA is typically expressed in terms of base pairs and can be determined using the molar extinction coefficient at 260 nm.

-

Buffer: A suitable buffer system is crucial. A common choice is a phosphate or cacodylate buffer, for example, 10 mM sodium cacodylate, pH 7.0, with 150 mM NaCl.[10] The buffer should not have high absorbance in the spectral region of interest.

2. Instrumentation:

-

CD Spectropolarimeter: An instrument capable of measuring in the UV-Vis region (typically 200-400 nm).

-

Quartz Cuvette: A cuvette with a path length appropriate for the experiment (e.g., 1 cm or 5 mm).[10]

3. Experimental Procedure:

-

Sample Preparation:

-

Place a fixed amount of the DNA solution into the quartz cuvette. The final concentration should result in a reliable CD signal without saturating the detector (typically in the µM range).

-

Record the CD spectrum of the DNA solution alone. This will serve as the baseline. The typical B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.

-

-

Titration:

-

Make sequential additions of small aliquots of the this compound stock solution to the DNA solution in the cuvette.

-

After each addition, mix the solution gently but thoroughly and allow it to equilibrate for a few minutes.

-

Record the CD spectrum over the desired wavelength range (e.g., 220-350 nm). Pay close attention to the induced CD band of this compound around 315 nm and the changes in the DNA region (240-290 nm).

-

Continue the additions until no further significant changes in the CD signal are observed, indicating saturation of the binding sites.

-

-

Data Collection:

-

For each titration point, record the CD signal (in millidegrees, mdeg) as a function of wavelength.

-

Correct the spectra by subtracting the spectrum of the buffer and, if necessary, the contribution of free this compound (though this compound itself is achiral and should not have a CD signal).

-

4. Data Analysis:

-

Binding Isotherm:

-

Plot the change in the CD signal at a specific wavelength (e.g., the peak of the induced CD band at 315 nm) as a function of the total this compound concentration or the molar ratio of this compound to DNA.

-

The resulting binding isotherm can be fitted to a suitable binding model (e.g., a simple 1:1 binding model or a more complex model like the Scatchard plot) to determine the association constant (Kₐ) and the number of binding sites (n).

-

Visualizations

Experimental Workflow for CD Titration

Caption: Workflow for a CD titration experiment.

This compound Binding to DNA Minor Groove

Caption: this compound binding interactions in the DNA minor groove.

References

- 1. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnetic circular dichroism of this compound and natural circular dichroism of the this compound-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamics of interaction of a fluorescent DNA oligomer with the anti-tumour drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

Netropsin as a Control in DNA Binding Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netropsin is a well-characterized, naturally occurring polyamide antibiotic that serves as an invaluable tool in the study of DNA-ligand interactions.[1] It functions as a minor groove binder, demonstrating a high affinity and specificity for AT-rich regions of double-stranded DNA.[1][2] This predictable binding mechanism makes this compound an excellent positive control and competitive inhibitor in a variety of DNA binding assays. These application notes provide detailed protocols for the use of this compound as a control in Fluorescence Polarization (FP), Electrophoretic Mobility Shift Assays (EMSA), and Surface Plasmon Resonance (SPR) experiments.

Mechanism of Action: DNA Minor Groove Binding

This compound binds to the minor groove of B-DNA, primarily at sequences containing four or more consecutive A•T base pairs.[2][3] The binding is driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.[4] The molecule's crescent shape complements the curvature of the DNA minor groove, allowing for a snug fit. Upon binding, this compound displaces water molecules from the "spine of hydration" within the minor groove.[2] This interaction does not intercalate between base pairs or significantly unwind the DNA helix, but it can induce a slight bending of the DNA axis.[3]

This specific and high-affinity binding to AT-rich sequences allows this compound to effectively compete with and displace proteins and other molecules that also bind to the DNA minor groove, such as the High Mobility Group A (HMGA) family of architectural transcription factors.[4][5]

Data Presentation: Quantitative Binding Data for this compound

The following tables summarize key quantitative data for this compound's interaction with DNA and its inhibitory effects on DNA-protein interactions.

| Parameter | DNA Sequence/Target | Value | Assay Conditions | Reference |

| Ka | d(GGTATACC)2 | 1.0 x 105 M-1 | 25°C | [6] |

| Ka | Calf Thymus DNA | 2.9 x 105 M-1 | Not specified | [7] |

| Kd | AT-rich DNA | 20 - 30 nM | Biacore 2000, HEPES buffer | [5] |

| ΔG | d(CTGAnPTTCAG)2 | -29 kJ/mol | 25°C | [8] |

| ΔH | d(CTGAnPTTCAG)2 | -12 kJ/mol | 25°C | [8] |

| ΔS | d(CTGAnPTTCAG)2 | +55 J.mol-1.K-1 | 25°C | [8] |

Table 1: Thermodynamic and Affinity Data for this compound-DNA Interaction. This table provides association (Ka) and dissociation (Kd) constants, as well as thermodynamic parameters for this compound binding to various DNA sequences.

| Inhibitor | Target | IC50 | Assay | Reference |

| This compound | HMGA2-DNA | 9.30 ± 0.78 nM | High-Throughput Screening | [6] |

| This compound | HMGA1-DNA | ~10 nM range | EMSA | [9] |

| This compound | HMGA2-SELEX 1 DNA | Identical within error to SELEX 2 | SPR | [4] |

| This compound | HMGA2-SELEX 2 DNA | Identical within error to SELEX 1 | SPR | [4] |

Table 2: Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound for the interaction of HMGA proteins with their target DNA sequences.

Experimental Protocols

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[10] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a competitive FP assay, an unlabeled compound (this compound) competes with a fluorescently labeled DNA probe for binding to a target protein, leading to a decrease in polarization.

Caption: Workflow for a competitive Fluorescence Polarization assay.

Materials:

-

Fluorescently labeled, double-stranded DNA oligonucleotide containing an AT-rich sequence (e.g., 5'-FAM-CGCGAATTCGCG-3').

-

Purified DNA-binding protein (e.g., recombinant HMGA1).

-

This compound dihydrochloride.

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

384-well, black, low-volume microplates.

-

Fluorescence plate reader capable of measuring fluorescence polarization.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X stock of the fluorescently labeled DNA probe in assay buffer.

-

Prepare a 2X stock of the DNA-binding protein in assay buffer.

-

Prepare a serial dilution of this compound in assay buffer, with the highest concentration being at least 100-fold higher than the expected IC50.

-

-

Assay Setup:

-

In a 384-well plate, add 5 µL of the 2X DNA-binding protein to each well (except for no-protein controls).

-

Add 5 µL of the 2X fluorescent DNA probe to all wells.

-

Add 10 µL of the this compound serial dilutions to the appropriate wells. For control wells, add 10 µL of assay buffer.

-

Mix gently by agitation.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the millipolarization (mP) values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to study protein-DNA interactions.[11] The principle is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. In a competitive EMSA, the addition of an unlabeled competitor, such as this compound, will prevent the formation of the protein-DNA complex, resulting in a decrease in the shifted band and an increase in the free probe band.

References

- 1. HMGA2 promotes adipogenesis by activating C/EBPβ-mediated expression of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of high-mobility-group A2 protein binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High mobility group A1 protein mediates human nitric oxide synthase 2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HMGA2 promotes adipogenesis by activating C/EBPβ-mediated expression of PPARγ [inis.iaea.org]

- 5. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamics of interaction of a fluorescent DNA oligomer with the anti-tumour drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. med.upenn.edu [med.upenn.edu]

Application Notes and Protocols for the Synthesis of Netropsin Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of Netropsin analogues, potent DNA minor groove binding agents with significant therapeutic potential. The document includes detailed protocols for both solid-phase and solution-phase synthesis, a summary of their biological activities, and diagrams illustrating their mechanism of action and synthetic workflows.

Data Presentation: Biological Activity of this compound Analogues

The following tables summarize the biological activities of various this compound analogues as reported in the literature. These compounds demonstrate a range of antiproliferative, antiviral, and enzyme-inhibitory activities.

Table 1: Antiproliferative Activity of this compound Analogues against MCF-7 Breast Cancer Cells

| Compound ID | Linker/Modification | IC50 (µM) |

| This compound | - | 5.40[1] |

| 4A | Chlorambucil fragment | 62.73[1] |

| Group 5 Analogues | (CH2)4 linker | Least Active[1] |

| 5A | Carbocyclic analogue | 24.43[1] |

| 5B | Carbocyclic analogue | 40.73[1] |

Table 2: Antiviral and Cytostatic Activity of Selected this compound Analogues

| Compound ID | Biological Activity | Effective Concentration/CD50 | Cell Line/Virus |

| 28 | Antiviral | 20 µg/mL | Parainfluenza-3 virus, Coxsackie virus B4 in Vero cells[2] |

| 4 | Cytostatic | 26-85 µg/mL | Murine and human tumor cell lines[2] |

| 28 | Cytostatic | 26-85 µg/mL | Murine and human tumor cell lines[2] |

| 29 | Cytostatic | 26-85 µg/mL | Murine and human tumor cell lines[2] |

Table 3: Inhibition of Topoisomerase II by Bis-Netropsin Analogues

| Analogue Type | Linker Length (n) | Inhibitory Activity vs. This compound |

| Dimer | 0-4 methylene groups | More inhibitory[3] |

| Dimer | 5 methylene groups | Less active[3] |

| Dimer | 6-9 methylene groups | More inhibitory[3] |

| Dimer | 10 methylene groups | Inhibited only isolated enzyme[3] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound Analogues

This protocol is a general method for the semi-automated synthesis of this compound and bis-Netropsin analogues on a solid support.

Materials:

-

4-Nitrophenyl Wang resin

-

Dry Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Pyridine

-

Nitroamines (A, B, C, D - representing different building blocks)

-

Syncore Reactor (or similar automated synthesis platform)

Procedure:

-

Resin Swelling: Suspend 4-nitrophenyl Wang resin (0.5 g; 0.41 mmol; 0.81 mmol/g) in dry DCM (10 mL) and allow it to swell for 10 minutes.

-

First Coupling Reaction:

-

Dissolve the appropriate nitroamine (A, B, C, or D; 1.64 mmol; 4 eq) in DCM (20 mL).

-

Add the nitroamine solution and pyridine (177.22 µL; 2.2 mmol) to the swollen resin.

-

Stir the mixture for 20 hours at room temperature.

-

-

Washing:

-

Wash the resin-bound product five times with DCM (20 mL each).

-

Wash the resin-bound product three times with DMF (20 mL each).

-

-

Subsequent Coupling and Deprotection Steps: Repeat the coupling and washing steps with the desired sequence of nitroamine building blocks to elongate the polyamide chain.

-

Cleavage from Resin: Once the desired analogue is synthesized, cleave it from the solid support using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid in DCM).

-

Purification: Purify the crude product by High-Performance Liquid Chromatography (HPLC).

-

Characterization: Characterize the final compound using NMR (¹H, ¹³C) and LC-MS to confirm its structure and purity.

Protocol 2: Solution-Phase Synthesis of this compound Analogues

This protocol outlines a general approach for the synthesis of this compound analogues in solution, which can be advantageous for scalability.

Materials:

-

Appropriate protected pyrrole or other heterocyclic building blocks

-

Coupling reagents (e.g., EDC, HOBt)

-

Organic solvents (e.g., DCM, DMF)

-

Bases (e.g., Triethylamine (Et3N))

-

Acids and bases for workup and purification (e.g., HCl, NaHCO3)

Procedure:

-

Fragment Coupling:

-

Dissolve the N-terminally protected dipeptide fragment and a C-terminal amine component in an anhydrous solvent like DCM.

-

Add a coupling agent (e.g., EDC) and an activator (e.g., HOBt) to the reaction mixture.

-

Add a non-nucleophilic base such as triethylamine to facilitate the reaction.

-

Stir the reaction at room temperature for several hours to overnight until completion, monitoring by TLC or LC-MS.

-

-

Workup and Extraction:

-

Dilute the reaction mixture with an organic solvent.

-

Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), water, and a weak base (e.g., saturated NaHCO3 solution) to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Deprotection: Remove the N-terminal protecting group (e.g., Boc or Fmoc) using appropriate acidic or basic conditions.

-

Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps to build the desired polyamide chain.

-

Final Deprotection and Purification: After the final coupling step, remove all protecting groups. Purify the final product using column chromatography or preparative HPLC.

-

Characterization: Confirm the structure and purity of the synthesized analogue using NMR, Mass Spectrometry, and HPLC.

Mandatory Visualizations

Caption: A generalized workflow for the solid-phase synthesis of this compound analogues.

References

- 1. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DNA binding, and biological evaluation of synthetic precursors and novel analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and bis-netropsin analogs as inhibitors of the catalytic activity of mammalian DNA topoisomerase II and topoisomerase cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Netropsin-DNA Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Surface Plasmon Resonance and Netropsin

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity. In the context of drug discovery and development, SPR is invaluable for characterizing the interactions between small molecules and their biological targets, such as nucleic acids.